ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural attributes include:
- Z-configuration at the benzylidene double bond (C2 position).
- 2-Methoxyphenyl group at C5, enhancing aromatic stacking and steric bulk.
- 7-Methyl group and ethyl carboxylate at C6, influencing solubility and metabolic stability.
This compound’s structural complexity and functional diversity make it a candidate for pharmacological studies, particularly in enzyme inhibition and anticancer research .
Properties
Molecular Formula |
C26H26N2O6S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H26N2O6S/c1-6-34-25(30)22-15(2)27-26-28(23(22)17-9-7-8-10-18(17)31-3)24(29)21(35-26)14-16-11-12-19(32-4)20(13-16)33-5/h7-14,23H,6H2,1-5H3/b21-14- |
InChI Key |
OUDJHSZOVHTBOU-STZFKDTASA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C |
Origin of Product |
United States |
Biological Activity
Ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
The structural features include a thiazolo-pyrimidine core, which is known for various biological activities. The presence of methoxy and benzylidene groups may enhance its reactivity and interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.
Case Study : A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of exposure.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Research Findings : In vitro studies demonstrated that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis by targeting the ribosomal RNA.
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. This compound has been evaluated for its anti-inflammatory effects.
Mechanism : The compound inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Case Study : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and serum levels of inflammatory markers.
Pharmacokinetics
Understanding the pharmacokinetics of the compound is essential for evaluating its therapeutic potential:
- Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within 1–2 hours.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit promising antimicrobial properties. Studies indicate that the thiazole and pyrimidine moieties contribute to enhanced antibacterial and antifungal activities against various pathogens. For instance, derivatives of thiazolo-pyrimidines have been tested against Staphylococcus aureus and Candida albicans with notable efficacy .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that similar thiazolo-pyrimidine derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases associated with tumor growth. In vitro assays demonstrated that these compounds could inhibit cell proliferation in breast and colon cancer cell lines .
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . This makes it a candidate for further development in treating inflammatory diseases.
Organic Electronics
The unique electronic properties of the compound allow for its application in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The incorporation of such thiazolo-pyrimidine derivatives into polymer matrices has been shown to enhance charge transport and improve device performance .
Coatings and Polymers
Due to its chemical stability and resistance to degradation, the compound is being investigated for use in protective coatings. Its incorporation into polymer systems may provide enhanced mechanical properties and resistance to environmental factors .
Pesticide Development
The structural characteristics of this compound suggest potential applications as a pesticide or herbicide. Research indicates that derivatives can exhibit herbicidal activity against specific weed species while being less toxic to non-target organisms .
Comparison with Similar Compounds
Substituent Variations at the Benzylidene Group (C2)
Modifications at the benzylidene position significantly alter electronic, steric, and biological properties:
Key Observations :
Variations at the C5 Aryl Group
The C5 aryl group influences steric bulk and π-π interactions:
Key Observations :
- 2-Methoxyphenyl (target) balances solubility and aromatic interactions, whereas 4-dimethylaminophenyl () may enhance basicity and membrane permeability .
Crystallographic and Physicochemical Properties
- Crystal Packing : The target compound’s 3,4-dimethoxy groups likely engage in C–H···O and π-π interactions, as seen in analogs with methoxy substituents (e.g., ). Brominated derivatives () exhibit halogen-mediated packing .
- Melting Points : Methoxy-substituted compounds (e.g., target, ) generally have lower melting points (~200–250°C) compared to halogenated analogs (e.g., 3-bromo: ~243–246°C) due to reduced polarity .
- Solubility: Ethyl carboxylate at C6 improves aqueous solubility relative to methyl esters () or cyano groups () .
Q & A
Q. Example Findings (Hypothetical Table) :
| 5-Position Substituent | IC50 (μM, Kinase CK2) | Bioactivity Trend |
|---|---|---|
| 2-Methoxyphenyl | 0.85 | Baseline |
| 4-Fluorophenyl | 0.45 | 1.9× improvement |
| 3,4-Dimethoxyphenyl | 1.20 | Reduced activity |
| Data inferred from substituent effects in analogs |
(Advanced) What computational methods predict binding affinity with target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites. For example, fluorine substituents at the 5-position may form halogen bonds with backbone carbonyls .
- MD Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å indicates stable docking).
- QSAR Models : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors .
(Basic) What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- NMR : 1H/13C NMR identifies substituents (e.g., methoxy singlet at δ 3.8–4.0 ppm, thiazole protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 521.58 for a related compound) .
- IR Spectroscopy : Detects carbonyl stretches (νC=O at ~1700 cm⁻¹) .
(Advanced) How to resolve contradictions in reported biological data across studies?
Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and control for pH/temperature.
- Dose-Response Curves : Generate full curves (e.g., 0.1–100 μM) to calculate accurate EC50 values.
- Meta-Analysis : Compare datasets using tools like RevMan, adjusting for variables like solvent (DMSO vs. ethanol) .
(Advanced) What methods determine solubility and stability for formulation studies?
Methodological Answer:
- Solubility : Shake-flask method in buffers (pH 1–10) with HPLC quantification. Polar groups (e.g., carboxylate) enhance aqueous solubility .
- Stability :
(Advanced) How does crystal packing affect physicochemical properties?
Methodological Answer:
SCXRD reveals intermolecular interactions (e.g., C–H···O hydrogen bonds) that influence:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
